5-Azaspiro[2.4]heptane

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Evaluation

Procure 5-azaspiro[2.4]heptane (CAS 185-50-2) as a strategic spirocyclic secondary amine scaffold that imposes a distinct 90° twist in vector orientation versus piperidine/piperazine, enabling D3R antagonists with Ki <10 nM and >1,000-fold hERG selectivity. Deploy as a bioisosteric replacement for piperidine to reduce logD7.4 by up to -1.0 log unit without MW penalty, or to convert OX1-selective series into brain-penetrant OX1/OX2 dual antagonists. Also serves as a key intermediate for HCV NS5A inhibitors. Differentiated from 2-azaspiro[3.3]heptane by unique cyclopropane-imposed topology. Request a quote for milligram to gram quantities.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 185-50-2
Cat. No. B041849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptane
CAS185-50-2
Synonyms3-Spirocyclopropanopyrrolidine 2,2,2-Trifluoroacetic Acid (1:1);  5-Azaspiro[2.4]heptane Trifluoroacetic Acid
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC12CCNC2
InChIInChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2
InChIKeyHOXWESKAHYABGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azaspiro[2.4]heptane (CAS 185-50-2): Spirocyclic Amine Building Block for CNS and Antiviral Drug Discovery


5-Azaspiro[2.4]heptane (CAS 185-50-2) is a conformationally restricted spirocyclic secondary amine featuring a cyclopropane ring fused to a pyrrolidine ring via a shared quaternary carbon [1]. This unique scaffold serves as a non-classical bioisostere for common saturated N-heterocycles such as piperidine and pyrrolidine, offering distinct three-dimensional topology and physicochemical properties leveraged in medicinal chemistry campaigns targeting CNS disorders, viral infections, and bacterial diseases [2][3].

Why Piperidine, Pyrrolidine, or 2-Azaspiro[3.3]heptane Cannot Substitute for 5-Azaspiro[2.4]heptane in Lead Optimization


Direct substitution of 5-azaspiro[2.4]heptane with a generic saturated amine (e.g., piperidine, pyrrolidine) or an alternative spirocyclic amine (e.g., 2-azaspiro[3.3]heptane) introduces significant changes in molecular topology, basicity (ΔpKa), and lipophilicity (ΔlogD) that can derail SAR campaigns [1]. The 5-azaspiro[2.4]heptane scaffold imposes a distinct 90° twist in vector orientation compared to piperazine/piperidine, altering target binding geometry and physicochemical properties in ways that are not predictable a priori [1]. Furthermore, the cyclopropane moiety in the [2.4] system provides a unique steric and electronic environment that differentiates it from other azaspiroalkanes, making empirical head-to-head comparison essential for informed procurement decisions.

Quantitative Differentiation of 5-Azaspiro[2.4]heptane: Head-to-Head Comparisons vs. Piperidine, Azetidine, and Alternative Spirocycles


Lipophilicity Reduction vs. Piperidine: Measured logD₇.₄ Decrease of Up to -1.0 Units for Spirocyclic Amines

Replacement of a piperidine or piperazine moiety with an azaspiroheptane scaffold (including 5-azaspiro[2.4]heptane analogs) consistently reduces measured logD₇.₄ by as much as -1.0 log units relative to the non-spirocyclic parent heterocycle [1]. This counterintuitive lipophilicity decrease—despite the net addition of one carbon atom—is attributed to increased basicity (ΔpKa[ACD] = +1.9 for 2,6-diazaspiro[3.3]heptane vs. piperazine) and altered solvation [1]. The 5-azaspiro[2.4]heptane scaffold provides a comparable lipophilicity-lowering effect while offering distinct vector geometry.

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Evaluation

Dopamine D₃ Receptor Affinity and hERG Selectivity: 5-Azaspiro[2.4]heptane Derivatives Achieve High Potency with Favorable Safety Margin

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes demonstrates high affinity for the dopamine D₃ receptor (D₃R) with significant selectivity over the hERG channel, a critical cardiac safety liability [1]. Representative compounds exhibit D₃R Ki values in the low nanomolar range (e.g., compound 14i: D₃R Ki = 1.2 nM) alongside hERG IC₅₀ > 10 µM, yielding a selectivity window exceeding 8,000-fold [1]. This selectivity profile is superior to many non-spirocyclic D₃ antagonists which often suffer from hERG off-target activity.

CNS Drug Discovery Dopamine D3 Receptor hERG Liability

Dual Orexin Receptor Antagonism with Oral Bioavailability: 5-Azaspiro[2.4]heptane Scaffold Enables Balanced OX₁/OX₂ Activity

Starting from a 4,4-disubstituted piperidine series selective for orexin 1 (OX₁) receptor, replacement of the piperidine core with a 5-azaspiro[2.4]heptane scaffold yielded a novel class of dual OX₁/OX₂ receptor antagonists with balanced potency [1]. Lead compound 15 exhibits potent activity against both receptor subtypes (OX₁ IC₅₀ and OX₂ IC₅₀ values in the low nanomolar range), low cytochrome P450 inhibition potential, good brain penetration (brain-to-plasma ratio >0.3), and oral bioavailability in rats (%F >30%) [1].

Orexin Receptor Antagonists Sleep Disorders CNS Pharmacokinetics

Reduced Toxicity Profile vs. Azetidine: 5-Azaspiro[2.4]heptane Exhibits Comparable Pharmacokinetics with Superior Safety Margin

In rodent pharmacokinetic studies, 5-azaspiro[2.4]heptane demonstrates pharmacokinetic properties similar to those of azetidine but with measurably lower toxicity . The compound's spirocyclic architecture confers conformational rigidity that reduces off-target interactions compared to the more strained, four-membered azetidine ring system, which is known to be metabolically labile and potentially genotoxic due to ring-strain-mediated reactivity .

Toxicology Pharmacokinetics Building Block Selection

Optimal Procurement and Application Scenarios for 5-Azaspiro[2.4]heptane Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Dopamine D₃ Receptor Antagonist Lead Optimization

Procure 5-azaspiro[2.4]heptane as a core scaffold for synthesizing D₃R antagonists requiring high affinity (Ki <10 nM) and exceptional hERG selectivity (>1,000-fold window). The quantitative hERG selectivity advantage documented by Micheli et al. (J Med Chem 2016) [4] positions this scaffold as a strategic alternative to non-spirocyclic D₃ chemotypes that frequently fail due to cardiovascular safety signals. The conformational restriction imposed by the spirocyclic core also contributes to improved brain penetration, a critical requirement for CNS indications including schizophrenia, addiction, and Parkinson's disease.

Sleep Disorder Therapeutics: Dual Orexin Receptor Antagonist (DORA) Development

Utilize 5-azaspiro[2.4]heptane as a replacement for 4,4-disubstituted piperidines to achieve balanced OX₁/OX₂ dual antagonism while maintaining oral bioavailability. As demonstrated by Stasi et al. (Bioorg Med Chem Lett 2013) [4], the 5-azaspiro[2.4]heptane scaffold uniquely converts an OX₁-selective piperidine series into potent dual antagonists with favorable brain penetration (B/P >0.3) and oral exposure (%F >30%). This scaffold is specifically indicated for programs targeting insomnia, narcolepsy, or other sleep-wake disorders where dual receptor engagement is therapeutically advantageous.

Physicochemical Property Optimization: Lipophilicity Reduction in Lead Series

Employ 5-azaspiro[2.4]heptane as a bioisosteric replacement for piperidine or piperazine when a reduction in logD₇.₄ of up to -1.0 log unit is desired without increasing molecular weight or introducing additional heteroatoms. The class-level evidence from Degorce et al. (ACS Med Chem Lett 2019) [4] demonstrates that azaspiroheptane scaffolds consistently lower measured lipophilicity relative to their non-spirocyclic counterparts, a property directly correlated with improved solubility, reduced off-target promiscuity, and enhanced developability. This makes 5-azaspiro[2.4]heptane a preferred building block for medicinal chemistry campaigns aiming to optimize ligand-lipophilicity efficiency (LLE).

Antiviral Intermediate Synthesis: HCV NS5A Inhibitor Development

Source 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives as key intermediates for the synthesis of hepatitis C virus (HCV) NS5A inhibitors. Patents (e.g., WO-2012158861-A3) [4] explicitly identify 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives as useful intermediates in the preparation of biologically active molecules targeting HCV. The spirocyclic framework provides conformational constraint that enhances target binding and metabolic stability compared to linear or monocyclic alternatives, making it a strategic procurement choice for antiviral medicinal chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.